N-(4-bromophenyl)-2-{[(2-methoxyphenyl)methyl]sulfanyl}acetamide
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Overview
Description
N-(4-bromophenyl)-2-{[(2-methoxyphenyl)methyl]sulfanyl}acetamide is an organic compound that belongs to the class of acetamides. It features a bromophenyl group, a methoxyphenyl group, and a sulfanyl linkage, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-{[(2-methoxyphenyl)methyl]sulfanyl}acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoaniline and 2-methoxybenzyl chloride.
Formation of Intermediate: 4-bromoaniline reacts with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide to form an intermediate.
Acetylation: The intermediate undergoes acetylation using acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity, often involving automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-{[(2-methoxyphenyl)methyl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Azido or cyano derivatives.
Scientific Research Applications
N-(4-bromophenyl)-2-{[(2-methoxyphenyl)methyl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-{[(2-methoxyphenyl)methyl]sulfanyl}acetamide involves its interaction with specific molecular targets. The bromophenyl and methoxyphenyl groups may interact with enzymes or receptors, while the sulfanyl linkage can modulate the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-{[(2-methoxyphenyl)methyl]sulfanyl}acetamide
- N-(4-fluorophenyl)-2-{[(2-methoxyphenyl)methyl]sulfanyl}acetamide
- N-(4-methylphenyl)-2-{[(2-methoxyphenyl)methyl]sulfanyl}acetamide
Uniqueness
N-(4-bromophenyl)-2-{[(2-methoxyphenyl)methyl]sulfanyl}acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the bromophenyl and methoxyphenyl groups, along with the sulfanyl linkage, provides distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C16H16BrNO2S |
---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[(2-methoxyphenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C16H16BrNO2S/c1-20-15-5-3-2-4-12(15)10-21-11-16(19)18-14-8-6-13(17)7-9-14/h2-9H,10-11H2,1H3,(H,18,19) |
InChI Key |
VQEHWICWDDFIPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CSCC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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